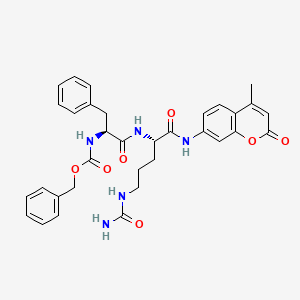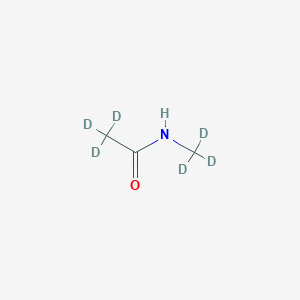![molecular formula C16H16ClN3 B1458460 [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amin-Hydrochlorid CAS No. 1820685-93-5](/img/structure/B1458460.png)
[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amin-Hydrochlorid
Übersicht
Beschreibung
“[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The review highlights the recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antituberkulose-Anwendungen
Imidazol-Derivate, einschließlich [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amin-Hydrochlorid, haben vielversprechende antibakterielle und antituberkulose Eigenschaften gezeigt. Diese Verbindungen können synthetisiert und auf ihre Wirksamkeit gegen verschiedene Bakterienstämme, einschließlich resistenter Stämme, untersucht werden. So können sie beispielsweise gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose, unter Verwendung von Referenzmedikamenten wie Rifampicin zum Vergleich getestet werden .
Entzündungshemmende und Antitumoraktivitäten
Der Imidazol-Rest ist eine Kernstruktur in vielen pharmakologisch aktiven Molekülen mit entzündungshemmenden und Antitumoraktivitäten. Die Forschung kann sich auf die Synthese neuer Imidazol-Derivate und die Bewertung ihres Potenzials zur Hemmung von Entzündungswegen und der Proliferation von Krebszellen konzentrieren. Dies könnte zur Entwicklung neuer Therapeutika zur Behandlung chronisch-entzündlicher Erkrankungen und verschiedener Krebsformen führen .
Antidiabetische Wirkungen
Es wurde berichtet, dass Imidazol-haltige Verbindungen antidiabetische Wirkungen zeigen. Wissenschaftliche Studien können das Potenzial von this compound bei der Modulation des Blutzuckerspiegels und der Verbesserung der Insulinsensitivität untersuchen. Diese Forschung könnte zur Entdeckung neuer Behandlungen für Diabetes mellitus beitragen .
Antivirale und antioxidative Eigenschaften
Die Forschung zu den antiviralen und antioxidativen Eigenschaften von Imidazol-Derivaten ist ein weiteres vielversprechendes Feld. Diese Verbindungen können synthetisiert und auf ihre Fähigkeit getestet werden, die Virusreplikation zu hemmen und den oxidativen Stress in Zellen zu reduzieren. Dies könnte Auswirkungen auf die Behandlung von Virusinfektionen und Krankheiten haben, die mit oxidativem Schaden verbunden sind .
Anti-Amöben- und Antihelminthen-Anwendungen
Der Imidazol-Ring ist bekannt für seine Anti-Amöben- und Antihelminthen-Aktivitäten. Studien können sich auf die Anwendung von this compound bei der Behandlung von parasitären Infektionen konzentrieren, die durch Amöben und Helminthen verursacht werden. Dies könnte zur Entwicklung effektiverer Medikamente zur Bekämpfung von parasitären Krankheiten führen .
Quorum-Sensing-Hemmung
Quorum Sensing (QS) ist ein Mechanismus, der von Bakterien verwendet wird, um die Genexpression basierend auf der Populationsdichte zu regulieren. Imidazol-Derivate können auf ihre Fähigkeit untersucht werden, QS-Pfade zu stören, wodurch die Virulenz von Bakterien und die Resistenz gegen Antibiotika reduziert werden. Diese Forschung könnte den Weg für neuartige antibakterielle Strategien ebnen, die nicht auf herkömmliche Antibiotika angewiesen sind, was möglicherweise die Rate der Resistenzentwicklung verringert .
Wirkmechanismus
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Targets of Action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes or receptors, while others may interact with DNA or other cellular components .
Mode of Action
The mode of action of imidazole derivatives also varies. Some may inhibit enzyme activity, others may block receptor signaling, and still others may interfere with DNA replication or transcription .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins, while others may disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can depend on many factors, including the compound’s chemical structure, its solubility, and its stability. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can range from the inhibition of cell growth to the induction of cell death, depending on the specific compound and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole derivatives. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2-phenylimidazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-12-13-6-8-15(9-7-13)19-11-10-18-16(19)14-4-2-1-3-5-14;/h1-11H,12,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFHNTFMLUXIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

![1-[(2,3-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1458384.png)



![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)



![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)
